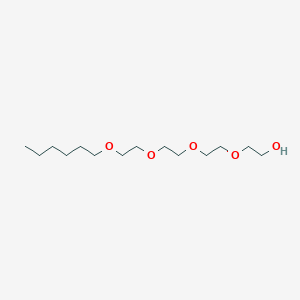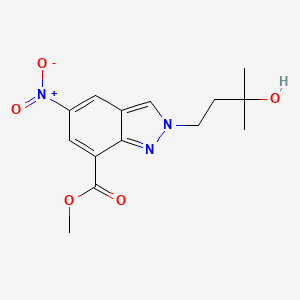
(S)-(1-Phenylpiperidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral compound belonging to the class of piperidines It features a phenyl group attached to the piperidine ring, with a hydroxymethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with (S)-phenylalanine, which is converted into the corresponding piperidine derivative.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Reduction: The ketone or aldehyde intermediate is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to achieve high yields and enantioselectivity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(S)-(1-Phenylpiperidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-(1-Phenylpiperidin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors in the central nervous system, such as opioid receptors or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Other Similar Compounds:
®-(1-Phenylpiperidin-2-yl)methanol: The enantiomer of the compound, which may have different pharmacological properties.
1-Phenylpiperidine: Lacks the hydroxymethyl group, leading to different reactivity and biological activity.
2-Phenylpiperidine: The phenyl group is attached at a different position, altering its chemical and biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall pharmacological profile.
Conclusion
This compound is a compound of considerable interest in various fields of research and industry Its unique structure and stereochemistry make it a valuable tool in the synthesis of complex molecules and the study of biological systems
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[(2S)-1-phenylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |
InChI-Schlüssel |
BNDNPZOALFZNEP-LBPRGKRZSA-N |
Isomerische SMILES |
C1CCN([C@@H](C1)CO)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(C(C1)CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)


![2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860298.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)

![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
